molecular formula C11H20O B1596665 7-Norbornyl t-butyl ether CAS No. 3391-07-9

7-Norbornyl t-butyl ether

Cat. No. B1596665
CAS RN: 3391-07-9
M. Wt: 168.28 g/mol
InChI Key: XFWPUNKKVHXJGD-UHFFFAOYSA-N
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Description

7-Norbornyl t-butyl ether, also known as 7-tert-Butoxynorbornane, is a chemical compound with the molecular formula C11H20O . It has a molecular weight of 168.2759 . The IUPAC name for this compound is 7-[(2-methylpropan-2-yl)oxy]bicyclo[2.2.1]heptane .


Synthesis Analysis

The synthesis of tert-butyl ethers, such as 7-Norbornyl t-butyl ether, often involves the reaction of tert-butoxide ion with an appropriate alkyl halide . For instance, tert-butyl methyl ether, a similar compound, is best prepared by the reaction of tert-butoxide ion with iodomethane .


Molecular Structure Analysis

The molecular structure of 7-Norbornyl t-butyl ether can be represented by the SMILES notation: CC©©OC1C2CCC1CC2 . This compound is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Ethers, including 7-Norbornyl t-butyl ether, are known to be unreactive towards most reagents, which makes them excellent reaction solvents . The most common reaction of ethers is the cleavage of the C–O bond by using strong acids .


Physical And Chemical Properties Analysis

7-Norbornyl t-butyl ether has a molecular weight of 168.28 . Its boiling point is approximately 483.35 K . The compound is also characterized by a critical temperature of 689.38 K and a critical pressure of 2450.74 kPa .

Safety And Hazards

7-Norbornyl t-butyl ether is a flammable liquid and vapor . It may cause skin irritation, serious eye irritation, respiratory irritation, and drowsiness or dizziness . It is recommended to handle this compound with appropriate personal protective equipment and to avoid ingestion and inhalation .

properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxy]bicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-11(2,3)12-10-8-4-5-9(10)7-6-8/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWPUNKKVHXJGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1C2CCC1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187531
Record name 7-Norbornyl t-butyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Norbornyl t-butyl ether

CAS RN

3391-07-9
Record name 7-Norbornyl t-butyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003391079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Norbornyl t-butyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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